N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) belongs to a class of acetohydrazide derivatives featuring a 1,2,4-triazole core. Its structure integrates a benzyloxy-substituted benzylidene moiety and a triazole ring functionalized with 4-chlorophenyl and phenyl groups via a sulfanyl bridge.
Properties
Molecular Formula |
C30H24ClN5O2S |
|---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H24ClN5O2S/c31-25-15-13-24(14-16-25)29-34-35-30(36(29)26-9-5-2-6-10-26)39-21-28(37)33-32-19-22-11-17-27(18-12-22)38-20-23-7-3-1-4-8-23/h1-19H,20-21H2,(H,33,37)/b32-19+ |
InChI Key |
IXLAEBZCNXPPIL-BIZUNTBRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with 4-hydroxybenzaldehyde under basic conditions to form 4-(benzyloxy)benzaldehyde.
Synthesis of the triazolyl intermediate: This involves the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate to form 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Condensation reaction: The final step involves the condensation of the benzyloxyphenyl intermediate with the triazolyl intermediate in the presence of acetic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the azomethine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium cyanide; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication processes.
Modulating signaling pathways: Interacting with cellular receptors or signaling molecules to modulate various cellular processes.
Comparison with Similar Compounds
Structural Analogues
Core Triazole-Sulfanyl Derivatives
- Compound B : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide (CAS: 303105-44-4)
- Key Differences :
- Triazole substituents: 4-methylphenyl instead of phenyl at position 3.
- Benzylidene group: 2-methylphenyl vs. 4-benzyloxyphenyl in Compound A. The 2-methylphenyl benzylidene may lower solubility due to reduced polarity.
Triazole-Hydrazide Hybrids
- Compound C: N′-[(E)-(4-hydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide Key Differences:
- Triazole replaced by a benzopyranone ring.
- Hydroxyphenyl benzylidene vs. benzyloxyphenyl in Compound A .
- Implications : The hydroxyl group in Compound C increases hydrophilicity, contrasting with Compound A ’s benzyloxy group, which enhances lipophilicity and membrane permeability.
Electronically Modified Analogues
- Compound D: N′-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 488730-76-3) Key Differences:
- Diethylamino group on the benzylidene (electron-donating) vs. benzyloxy (moderately electron-withdrawing).
- Methoxyphenyl and methylphenyl substituents on the triazole. Implications: The diethylamino group in Compound D may enhance solubility in polar solvents, while methoxy substituents could alter electronic interactions in biological targets compared to Compound A’s chlorophenyl group.
Spectroscopic and Physicochemical Properties
- Key Observations: The benzyloxy group in Compound A contributes to moderate solubility in DMSO, whereas Compound C’s hydroxyl group enhances aqueous solubility. Compound D’s diethylamino group shifts NMR signals upfield compared to Compound A .
Pharmacological Potential
- Triazole-Sulfanyl Core : Common in antimicrobial and antifungal agents due to sulfur’s electron-withdrawing effects .
- Chlorophenyl vs. Methoxyphenyl :
- Benzylidene Modifications :
- Compound A ’s benzyloxy group may improve blood-brain barrier penetration compared to Compound C ’s hydrophilic hydroxyl group .
Biological Activity
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity through various studies, including in vitro assays, molecular docking studies, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is C23H22ClN5O2S, and it includes a triazole ring, which is often associated with biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. One notable study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against breast cancer (MCF-7), cervical cancer (SiHa), and prostate cancer (PC-3) cell lines. The cytotoxic effects were measured using the MTT assay, revealing IC50 values that suggest potent activity against these cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 2.13 |
| This compound | SiHa | 3.60 |
| This compound | PC-3 | 2.97 |
These results indicate that the compound has selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells (HEK293T), suggesting a favorable therapeutic index.
The mechanism of action for this compound appears to involve the inhibition of tubulin polymerization. Molecular docking studies have suggested that it binds to the colchicine-binding site on tubulin, leading to disruption of microtubule dynamics essential for cell division. This interaction was characterized by multiple hydrogen bonds with key residues in the binding site.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity. Modifications to the benzyloxy and triazole moieties have been shown to influence potency and selectivity against different cancer cell types.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study reported a significant reduction in cell viability at low concentrations (IC50 = 2.13 µM), indicating strong potential for breast cancer treatment.
- Cervical Cancer Model : In cervical cancer models (SiHa), the compound demonstrated IC50 values as low as 3.60 µM, showcasing its potential as a therapeutic agent.
- Prostate Cancer Research : The compound also showed promising results against prostate cancer cells (PC-3), with an IC50 value of 2.97 µM.
Q & A
Q. Q1. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via hydrazone formation between a substituted benzaldehyde and a triazole-thiol intermediate. A typical method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Optimization can employ heuristic algorithms (e.g., Bayesian optimization) to systematically vary parameters like temperature, solvent polarity, and catalyst loading, improving yield and purity .
Q. Q2. Which spectroscopic techniques are critical for characterizing its structure and purity?
- 1H/13C NMR : Confirm hydrazone geometry (E/Z isomerism) and substituent integration.
- FT-IR : Validate C=N stretching (~1600 cm⁻¹) and S-H/S-C bond presence.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., lattice energy calculations via DFT) .
- HPLC-MS : Assess purity and detect byproducts (e.g., unreacted intermediates) .
Q. Q3. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting triazole-sensitive enzymes (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. Q4. How can computational methods refine its drug-likeness and target binding?
- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., cannabinoid receptors or kinases). Focus on the triazole-thiol moiety’s hydrogen-bonding and hydrophobic contacts .
- ADMET prediction : Tools like SwissADME assess metabolic stability, leveraging the trifluoromethyl group’s lipophilicity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
Q. Q5. How do substituent variations (e.g., benzyloxy vs. methoxy groups) affect bioactivity?
- SAR studies : Compare IC₅₀ values of analogs (e.g., replacing 4-benzyloxy with 4-methoxy) to identify critical substituents. For example, bulkier groups may enhance receptor binding but reduce solubility .
- Crystallographic data : Substituents like 4-chlorophenyl improve π-π stacking in enzyme active sites, as seen in triazole-based inhibitors .
Q. Q6. What experimental strategies resolve contradictions in synthetic yields or bioactivity data?
- DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., catalyst type, reaction time) causing yield discrepancies .
- Meta-analysis : Cross-reference published protocols (e.g., glacial acetic acid vs. H₂SO₄ catalysis) to identify optimal conditions .
- Biological replicates : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .
Methodological Challenges
Q. Q7. How can reaction byproducts (e.g., regioisomers) be minimized during synthesis?
Q. Q8. What strategies improve reproducibility in scale-up synthesis?
- Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing batch-to-batch variability (e.g., Omura-Sharma-Swern oxidation protocols) .
- In-line analytics : Implement real-time FT-IR or Raman spectroscopy to monitor reaction progression .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
